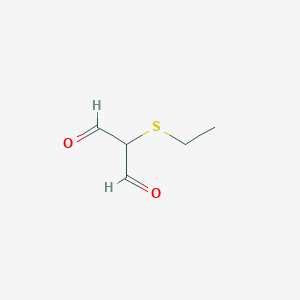

2-(Ethylsulfanyl)propanedial

説明

2-(Ethylsulfanyl)propanedial is a sulfur-containing dialdehyde with the molecular formula C₅H₈O₂S. Its structure features a propanedial backbone (two aldehyde groups on a three-carbon chain) substituted with an ethylsulfanyl (–SCH₂CH₃) group at the second carbon.

特性

IUPAC Name |

2-ethylsulfanylpropanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c1-2-8-5(3-6)4-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHSLKNHCGKCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)propanedial can be achieved through several methods. One common approach involves the reaction of malonaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethylsulfanyl)propanedial may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

2-(Ethylsulfanyl)propanedial can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-(Ethylsulfanyl)propanedial has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used as a probe to study oxidative stress and lipid peroxidation in biological systems.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of 2-(Ethylsulfanyl)propanedial involves its ability to interact with various molecular targets. In biological systems, it can react with reactive oxygen species (ROS) and other electrophiles, thereby acting as an antioxidant. The compound can also form adducts with proteins and nucleic acids, which can be used to study oxidative damage and stress responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-(ethylsulfanyl)propanedial with three categories of structurally related compounds: sulfur-containing derivatives , dialdehydes , and pharmaceutical impurities .

Sulfur-Containing Derivatives

Compounds bearing ethylsulfanyl or related sulfur groups often exhibit enhanced reactivity or bioactivity. For example:

- 2-(Ethylsulfanyl)benzohydrazide derivatives (e.g., compounds 2–6 and cyclized triazoles 7–11 from Molecules, 2014) demonstrate potent antioxidant activity. The ethylsulfanyl group likely stabilizes radicals or enhances electron donation. Notably, compound 3 (derived from 2-(ethylsulfanyl)benzohydrazide) showed an IC₅₀ of 0.22 µg/mL in the DPPH assay, outperforming gallic acid (IC₅₀: 1.2 µg/mL) .

Table 1: Antioxidant Activity of Ethylsulfanyl-Containing Compounds vs. Standards

| Compound | DPPH IC₅₀ (µg/mL) | FRAP (µM/100 g) |

|---|---|---|

| 2-(Ethylsulfanyl)benzohydrazide derivative 3 | 0.22 | 3054 |

| Gallic acid (standard) | 1.2 | — |

| Ascorbic acid (standard) | — | 1207 |

Dialdehyde Compounds

Propanedial derivatives (e.g., malondialdehyde) are well-studied for their role in lipid peroxidation and as biomarkers of oxidative stress. Unlike 2-(ethylsulfanyl)propanedial, malondialdehyde lacks sulfur substituents and is highly reactive, forming crosslinks with DNA and proteins.

生物活性

2-(Ethylsulfanyl)propanedial, a compound with potential biological applications, has garnered interest due to its unique structure and possible pharmacological properties. This article explores the biological activity of this compound, focusing on its toxicity, anti-inflammatory effects, and other relevant biochemical interactions.

2-(Ethylsulfanyl)propanedial is characterized by its ethylsulfanyl group attached to a propanedial backbone. This structural feature may influence its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of 2-(Ethylsulfanyl)propanedial can be categorized into several key areas:

- Toxicity

- Anti-inflammatory Activity

- Antioxidant Properties

Toxicity Studies

Acute toxicity studies are vital for determining the safety profile of 2-(Ethylsulfanyl)propanedial. Research indicates that compounds with similar structures often exhibit varying degrees of toxicity based on their functional groups.

Table 1: Acute Toxicity Results

| Compound | Dose (mg/kg) | Observed Effects | Reference |

|---|---|---|---|

| 2-(Ethylsulfanyl)propanedial | 100-500 | Mild behavioral changes; no mortality | |

| Control (DMSO) | - | Severe organ alterations |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to 2-(Ethylsulfanyl)propanedial. For instance, molecular docking studies suggest that it may inhibit Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Table 2: Anti-inflammatory Activity Comparison

| Compound | Dose (mg/kg) | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| 2-(Ethylsulfanyl)propanedial | 200 | Significant | |

| Indomethacin | 10 | High |

Antioxidant Properties

The antioxidant properties of 2-(Ethylsulfanyl)propanedial have not been extensively studied; however, related compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress. This could suggest potential applications in preventing oxidative damage in cells.

Case Studies and Research Findings

A notable study examined the effects of similar sulfide compounds on inflammation in zebrafish models. The results indicated that treatment with these compounds led to significant reductions in inflammatory markers, supporting the hypothesis that sulfide derivatives may possess therapeutic benefits.

Case Study Summary

- Model Organism : Zebrafish

- Treatment : Various doses of sulfide compounds including derivatives of 2-(Ethylsulfanyl)propanedial.

- Findings : Reduced levels of inflammatory cytokines and improved survival rates in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。